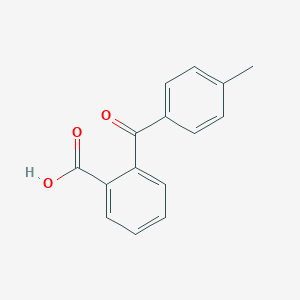

2-(4-Methylbenzoyl)benzoic acid

Description

Properties

IUPAC Name |

2-(4-methylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQOWIXIHDDXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058926 | |

| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-55-2 | |

| Record name | 2-(4-Methylbenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Toluoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylbenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-p-toluoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLUOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN9G70PQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylbenzoyl)benzoic acid (CAS 85-55-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methylbenzoyl)benzoic acid (CAS 85-55-2), a key intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, safety information, and primary applications.

Chemical and Physical Properties

This compound, also known as o-(p-toluoyl)benzoic acid, is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, benzene, and ether.[1][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [1][4][5][6][7][8] |

| Molecular Weight | 240.25 g/mol | [1][5][6][9] |

| Melting Point | 137-139 °C | [4][6][9][10] |

| Boiling Point | 342.97 °C (estimate) | [11] |

| Density | 1.1783 g/cm³ (estimate) | [4] |

| pKa | 3.33 ± 0.36 (Predicted) | [1][3] |

| LogP | 2.77 - 2.924 | [8][11] |

| Refractive Index | 1.5570 - 1.607 (estimate) | [3][4][11] |

Spectral Data

Key spectral data for the characterization of this compound are summarized below.

| Spectral Data Type | Key Features and Observations | Source(s) |

| ¹H NMR | Spectral data is available.[4][8] Expected signals would include aromatic protons in two distinct regions, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. | [4][8][12] |

| ¹³C NMR | Spectral data is available.[12][13] Expected signals would include those for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the methyl carbon. | [5][12][13] |

| IR Spectroscopy | An IR spectrum is available.[6] Characteristic peaks would include a broad O-H stretch for the carboxylic acid, C=O stretches for the ketone and carboxylic acid groups, and C-H stretches for the aromatic and methyl groups. | [6] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available.[1][7] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | [1][5][7] |

| X-Ray Crystallography | The crystal structure of the monohydrate has been reported.[14] The two aromatic rings are oriented at a dihedral angle of 69.12 (3)°.[14][15] | [14][15] |

Synthesis and Reactions

The most common and well-documented method for synthesizing this compound is through the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride.[16][17]

Synthesis via Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of a proton on the toluene ring with an acyl group derived from phthalic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[16]

References

- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound(85-55-2) 1H NMR spectrum [chemicalbook.com]

- 5. Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester | C16H14O3 | CID 595959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(85-55-2) IR Spectrum [chemicalbook.com]

- 7. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 8. 2-(4-Methylbenzoyl)benzoicacid | C15H12O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. This compound | 85-55-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CN110845318A - Method for synthesizing 2-methyl-1, 4-naphthoquinone by catalyzing 2-methylnaphthalene - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. byjus.com [byjus.com]

- 17. This compound | CymitQuimica [cymitquimica.com]

physical and chemical properties of 2-(4-Methylbenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzoyl)benzoic acid, a substituted benzophenone (B1666685) derivative, is a key intermediate in the synthesis of various organic compounds, most notably in the production of dyes and potentially as a scaffold in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone group, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with a focus on experimental details and data presentation for the scientific community.

Chemical Identity and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound. The data presented is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(p-Toluoyl)benzoic acid, 4'-Methylbenzophenone-2-carboxylic acid | [1][2] |

| CAS Number | 85-55-2 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [3] |

| Molecular Weight | 240.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 137-139 °C | [4] |

| Boiling Point | 342.97 °C (rough estimate) | [4] |

| Solubility | Sparingly soluble in water. Very soluble in benzene, ether, acetone, and ethanol. | [2][4] |

| pKa (Predicted) | 3.33 ± 0.36 | [4] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary industrial synthesis of this compound involves the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Reaction Scheme:

Experimental Procedure (General):

-

In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet, phthalic anhydride is suspended in an excess of dry toluene.

-

Anhydrous aluminum chloride (typically in stoichiometric amounts or slight excess) is added portion-wise to the suspension while maintaining a controlled temperature, often below 10 °C, to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is gradually heated and maintained at a specific temperature (e.g., 50-60 °C) for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

The reaction mixture is then cooled and quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting mixture is then subjected to work-up procedures, which may include separation of the organic layer, extraction of the aqueous layer with a suitable solvent (like toluene or ether), and subsequent washing of the combined organic extracts.

-

The product is typically isolated by evaporation of the solvent, followed by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield purified this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Experimental Procedure:

-

A small amount of the dried, crystalline this compound is finely powdered.

-

A capillary tube is sealed at one end and a small amount of the powdered sample is packed into the sealed end to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 2-3 °C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Intramolecular Cyclization to 2-Methylanthraquinone (B1664562)

A key reaction of this compound is its intramolecular cyclization to form 2-methylanthraquinone, an important dye intermediate.[5] This reaction is typically carried out in the presence of a strong acid, such as fuming sulfuric acid or by converting the carboxylic acid to an acyl chloride followed by a Lewis acid-catalyzed cyclization.[5][6]

Experimental Procedure (via Acyl Chloride): [5]

-

Acyl Chloride Formation: this compound (0.098 mol) is treated with an excess of thionyl chloride (approximately 50 ml). The mixture is heated to 50 °C for about 2 hours to form the corresponding acyl chloride. Excess thionyl chloride is then removed under reduced pressure.[5]

-

Cyclization: The resulting acyl chloride is dissolved in a solvent such as 1,2-dichloroethane. A Lewis acid, like anhydrous aluminum chloride (40 g), is added portion-wise at a controlled temperature below 10 °C.[5]

-

The reaction mixture is then heated to 55 °C for approximately 2.5 hours.[5]

-

Work-up: The reaction is quenched by pouring the mixture into cold dilute hydrochloric acid. The organic layer is separated, washed, and dried.[5]

-

The solvent is removed by evaporation, and the crude 2-methylanthraquinone is purified, for example, by recrystallization, with a reported yield of around 75%.[5]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the diaryl ketone.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and conversion to an acyl halide.[2]

-

Ketone Group: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group.

-

Intramolecular Cyclization: As detailed in the experimental protocol, the most significant reaction is the intramolecular cyclization to form the anthraquinone (B42736) ring system.[5][6]

The primary application of this compound is as an intermediate in the synthesis of 2-methylanthraquinone, which is a precursor for various dyes.[5][7] It also serves as a building block in organic synthesis for creating more complex molecules that may have applications in materials science and as potential pharmaceutical scaffolds.[2] While the biological activity of this specific compound is not extensively documented, the benzophenone and benzoic acid moieties are present in many biologically active molecules, suggesting potential for its derivatives in drug discovery.[8][9]

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

Caption: Synthesis and cyclization of this compound.

References

- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 85-55-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

2-(4-Methylbenzoyl)benzoic acid molecular weight and formula

This document provides the fundamental physicochemical properties of 2-(4-Methylbenzoyl)benzoic acid, a compound of interest in various research and development applications. The primary focus of this summary is the presentation of its molecular formula and weight, which are critical for experimental design, stoichiometric calculations, and analytical characterization.

Physicochemical Properties

The core identifying characteristics of this compound are its molecular formula and molecular weight. These have been determined and verified through multiple analytical techniques. The data is summarized in the table below for clarity and ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 240.25 g/mol | [2][4] |

| Monoisotopic Mass | 240.2540 g/mol | [1] |

| CAS Registry Number | 85-55-2 | [1][2][3] |

Note on Methodologies: The molecular formula is determined by the elemental composition of the molecule. The molecular weight (or molar mass) is the mass of one mole of the substance and is calculated from the atomic weights of the constituent atoms.[2][4] Discrepancies in the reported values in literature are typically minor and depend on the precision of the measurement and the source of the atomic weight data used. For instance, values of 240.2540 and 240.258 have also been reported.[1][3]

Due to the nature of the requested information, which pertains to fundamental and established properties of a chemical compound, detailed experimental protocols for its determination are not included in this summary. Similarly, as a singular chemical entity, signaling pathways are not applicable unless discussing its specific biological interactions, which is beyond the scope of this data sheet. Therefore, no diagrams are provided.

References

Unveiling the Three-Dimensional Architecture of 2-(4-Methylbenzoyl)benzoic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Methylbenzoyl)benzoic acid monohydrate (C₁₅H₁₂O₃·H₂O), a compound of interest as an intermediate in the synthesis of dyes and potentially other bioactive molecules.[1][2] This document outlines the precise three-dimensional arrangement of atoms, details the experimental protocols for its determination, and presents all quantitative data in a clear, tabular format for ease of reference and comparison.

Core Crystallographic Data

The crystal structure of this compound monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system. A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Formula | C₁₅H₁₂O₃·H₂O |

| Molecular Weight | 258.26 g/mol [1][2] |

| Crystal System | Triclinic[1][2] |

| Space Group | P-1 |

| a | 7.5410 (15) Å[1] |

| b | 8.7480 (17) Å[1] |

| c | 10.728 (2) Å[1] |

| α | 79.96 (3)°[1] |

| β | 77.83 (3)°[1] |

| γ | 85.63 (3)°[1] |

| Volume | 680.6 (2) ų[1] |

| Z | 2[1] |

| Radiation | Mo Kα[1] |

| Temperature | 294 (2) K[1] |

| R-factor | 0.061[2] |

| wR-factor | 0.194[2] |

Table 1: Crystal Data and Structure Refinement for this compound monohydrate.

Molecular Structure and Conformation

The asymmetric unit of the title compound consists of one molecule of this compound and one water molecule.[1][2] The benzoic acid and the 4-methylbenzoyl moieties are not coplanar; the dihedral angle between the two aromatic rings is 69.12 (3)°.[1][2] The molecular structure is stabilized by an intramolecular hydrogen bond.

In the crystal lattice, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming a three-dimensional network.[1][2] These hydrogen bonding interactions are crucial for the stability of the crystal structure. The hydrogen bond geometry is detailed in Table 2.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| O3—H3B⋯OW | 0.82 | 1.80 | 2.601 (4) | 165 |

| OW—HWA⋯O2i | 0.85 | 2.42 | 2.842 (4) | 111 |

| OW—HWB⋯O1ii | 0.85 | 2.38 | 2.803 (4) | 111 |

Table 2: Hydrogen-bond geometry (Å, °). [1] Symmetry codes: (i) x, y, z; (ii) -x+1, -y, -z+1.

Experimental Protocols

Synthesis and Crystallization:

The synthesis of this compound was carried out following a previously described method.[1][2] Single crystals suitable for X-ray diffraction were obtained by dissolving 2.0 g of the compound in 100 ml of water and allowing the solvent to evaporate slowly at room temperature over a period of approximately 15 days.[1][2]

X-ray Data Collection and Structure Refinement:

Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[1] A total of 2638 reflections were measured, of which 2435 were independent.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions.[1][2]

Visualizations

Molecular Structure of this compound Monohydrate:

Caption: Molecular structure of this compound monohydrate with atom numbering.

Experimental Workflow for Crystal Structure Determination:

Caption: Workflow for the determination of the crystal structure.

Signaling Pathways

At present, there is no readily available scientific literature detailing the interaction of this compound with specific biological signaling pathways. Its primary documented application is as a chemical intermediate.[1][2] Further research would be required to elucidate any potential bioactivity and associated molecular mechanisms.

Conclusion

This guide provides a comprehensive overview of the crystal structure of this compound monohydrate. The detailed crystallographic data and experimental protocols offer a valuable resource for researchers in the fields of crystallography, materials science, and drug design. The elucidation of its solid-state structure is a fundamental step for understanding its physicochemical properties and for the rational design of new molecules with desired functionalities.

References

Solubility Profile of 2-(4-Methylbenzoyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Methylbenzoyl)benzoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction to this compound

This compound, also known as 2-(p-toluoyl)benzoic acid, is a chemical intermediate with the molecular formula C₁₅H₁₂O₃.[1][2] It is a white crystalline powder.[3] This compound is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[3][4] Understanding its solubility is crucial for various applications, including synthesis, purification, and formulation development.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Source |

| Benzene | Very Soluble / Freely Soluble | [3][4][5] |

| Ether | Very Soluble / Freely Soluble | [3][4][5] |

| Acetone | Very Soluble / Freely Soluble | [3][4][5] |

| Alcohol (e.g., Ethanol) | Very Soluble / Freely Soluble | [3][4][5] |

| Boiling Toluene | Freely Soluble | [4] |

| Water | Sparingly Soluble (especially in cold water) | [4] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatic shaker or water bath with agitation

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent.[6][9]

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a membrane filter that is compatible with the organic solvent to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Sample Preparation: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, technique for determining solubility that relies on measuring the mass of the dissolved solute.[10][11][12][13]

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatic bath or incubator

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature, as described in the shake-flask method (steps 1 and 2).

-

Sampling and Filtration: Carefully withdraw a known volume of the clear, saturated supernatant and filter it to remove any undissolved solids.

-

Weighing the Solution: Accurately weigh the filtered saturated solution.

-

Solvent Evaporation: Transfer the weighed solution to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator or a gentle stream of inert gas can be used to expedite this process.

-

Drying: Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any remaining solvent without decomposing the solute.

-

Final Weighing: After drying to a constant weight, cool the evaporating dish in a desiccator and weigh it again.

-

Calculation: The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved this compound. The solubility can then be calculated based on the initial volume or mass of the solvent used.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of determining the solubility of an organic compound.

Caption: Workflow for Experimental Solubility Determination.

Caption: Decision Tree for Qualitative Solubility Testing.

References

- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 2. This compound | 85-55-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-(p-Toluyl)benzoic Acid [drugfuture.com]

- 5. This compound CAS#: 85-55-2 [m.chemicalbook.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. pharmacyjournal.info [pharmacyjournal.info]

An In-depth Technical Guide to the Safety and Handling of 2-(4-Methylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(4-Methylbenzoyl)benzoic acid (CAS No. 85-55-2), a compound utilized in organic synthesis, including as a reactant in the coupling of benzoic and phenylacetic acids with aryltrifluoroborates.[1] Adherence to the following procedures is critical to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on the physical and chemical properties of the substance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 137-139 °C (lit.) or 146 °C | [1][4][5] |

| Boiling Point | ~342.97 °C (rough estimate) | [5] |

| Density | ~1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | ~244.4 ± 20.5 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | |

| Storage Temperature | Store below +30°C in a dry, cool, and well-ventilated place.[1][4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

Signal Word: Warning[5]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] The following data for structurally analogous compounds are provided for context but should be interpreted with caution.

| Compound | Test | Route | Species | Result | Source(s) |

| 2-Benzoylbenzoic acid | LD50 | Oral | Rat | 4600 mg/kg | [8][9] |

| 2-Benzoylbenzoic acid | LD50 | Oral | Mouse | 880 mg/kg | [10] |

| p-Toluic acid | LD50 | Oral | Mouse | 2340 mg/kg | [11] |

| p-Toluic acid | LD50 | Intraperitoneal | Mouse | 916 mg/kg | [12] |

| p-Toluic acid | LD50 | Intraperitoneal | Rat | 874 mg/kg | [12] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid contact with skin and eyes.[11]

-

Do not breathe dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE).

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store locked up.[5]

-

Store away from incompatible materials and foodstuff containers.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for managing accidental exposures or spills.

First-Aid Measures:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Hazardous combustion products include carbon monoxide and carbon dioxide.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing dust, vapors, mist, or gas. Use personal protective equipment.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Keep in suitable, closed containers for disposal.

Experimental Protocols

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404):

-

Principle: The substance is applied to a small area of skin of an experimental animal (typically a rabbit). The site is observed for erythema and edema at specified intervals.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch. The duration of exposure is typically 4 hours.

-

Observation: The skin is evaluated for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405):

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).[13] The untreated eye serves as a control.[13]

-

Procedure: A specified amount of the test substance is instilled into the eye. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[13] Observations may continue for up to 21 days to assess reversibility.[6]

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423):

-

Principle: This method uses a stepwise procedure with a small number of animals per step.[4] The outcome of each step determines the dose for the next step. The method allows for classification into one of a series of toxicity classes based on fixed LD50 cut-off values.[4]

-

Procedure: A starting dose is administered to a group of animals (typically rats, usually females).[4] Depending on the outcome (mortality or survival), the dose is increased or decreased for the subsequent group.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Classification: The substance is assigned a GHS toxicity category based on the observed mortality at specific dose levels.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and response procedures for this compound.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 3. CAS 85-55-2: Acide 2-(4-méthylbenzoyle)benzoïque [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. westliberty.edu [westliberty.edu]

- 12. para-toluic acid, 99-94-5 [thegoodscentscompany.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 2-(4-Methylbenzoyl)benzoic Acid: Discovery, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2-(4-Methylbenzoyl)benzoic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the historical discovery, detailed synthetic protocols, and key physicochemical properties of the compound.

Executive Summary

This compound, also known as 2-(p-Toluoyl)benzoic acid, is a substituted benzophenone (B1666685) derivative with the chemical formula C₁₅H₁₂O₃. Its discovery is intrinsically linked to the development of the Friedel-Crafts acylation reaction in the late 19th century. Primarily, it serves as a crucial precursor in the industrial synthesis of 2-methylanthraquinone, a valuable intermediate for manufacturing various dyes and pigments. This guide presents its historical context, detailed experimental procedures for its synthesis and subsequent conversion, and a compilation of its quantitative physical and chemical data.

Discovery and History

The history of this compound is rooted in the pioneering work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they discovered a set of reactions, now famously known as the Friedel-Crafts reactions, which allowed for the formation of carbon-carbon bonds on an aromatic ring.[1][2][3] These electrophilic aromatic substitution reactions opened up new avenues for the synthesis of a vast array of organic compounds.

While the initial discovery was in 1877, a subsequent publication by Friedel and Crafts in 1888 specifically described the preparation of 2-(p-Toluyl)benzoic acid by reacting phthalic anhydride (B1165640) with toluene (B28343) in the presence of anhydrous aluminum chloride.[4] This marks the first documented synthesis of the compound, establishing its origins within the foundational era of modern organic chemistry.

References

Spectroscopic Analysis of 2-(4-Methylbenzoyl)benzoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2-(4-Methylbenzoyl)benzoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for jejich acquisition.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.2-8.2 | Multiplet | 8H | Aromatic Protons |

| ~2.4 | Singlet | 3H | -CH₃ |

Note: The exact chemical shifts of the aromatic protons can be complex due to the overlapping signals of the two benzene (B151609) rings.

¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~165-170 | Quaternary | -COOH |

| ~195-200 | Quaternary | C=O (ketone) |

| ~125-145 | Quaternary & Tertiary | Aromatic Carbons |

| ~21 | Primary | -CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Broad | O-H | Stretching |

| ~3050 | Medium | C-H (aromatic) | Stretching |

| ~2920 | Weak | C-H (methyl) | Stretching |

| ~1700 | Strong | C=O (carboxylic acid) | Stretching |

| ~1660 | Strong | C=O (ketone) | Stretching |

| ~1600, ~1450 | Medium-Strong | C=C | Stretching (aromatic) |

| ~1300 | Medium | C-O | Stretching |

| ~900 | Medium | O-H | Bending (out-of-plane) |

Mass Spectrometry (MS) Data

The mass spectrum was obtained by Electron Ionization (EI).[1] The molecular formula of this compound is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol .[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 240 | ~25 | [M]⁺ (Molecular Ion) |

| 223 | ~15 | [M-OH]⁺ |

| 195 | ~10 | [M-COOH]⁺ |

| 119 | ~100 | [C₈H₇O]⁺ (4-methylbenzoyl cation) |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons, is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

As this compound is a solid, several methods can be used for sample preparation for IR analysis.[3][4][5][6][7]

-

KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture is then pressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[5]

-

Nujol Mull Method: A small amount of the solid sample (5-10 mg) is ground to a fine powder and then mixed with a drop of Nujol (mineral oil) to form a paste (mull).[7] This mull is then pressed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded. A reference spectrum of Nujol should be subtracted from the sample spectrum.

-

Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[5]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively low molecular weight, volatile organic compounds.[8][9][10][11][12]

-

Sample Introduction: The solid sample is introduced into the ion source of the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization and Fragmentation: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][10] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 2. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Properties of 2-(4-Methylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2-(4-Methylbenzoyl)benzoic acid (MBBA), a significant intermediate in the synthesis of dyes[1]. Understanding the thermal behavior of this compound is critical for ensuring stability, safety, and efficacy in its various applications, including pharmaceutical development and materials science. This document outlines its key thermal characteristics, details the experimental protocols for their determination, and provides visual workflows for clarity.

Summary of Thermal Properties

The thermal properties of a compound are crucial for determining its storage conditions, processing parameters, and stability. The available quantitative data for this compound is summarized below.

| Thermal Property | Value | Notes |

| Melting Point (Tm) | 137-139 °C[2][3][4][5][6] | This is the temperature at which the solid form of the compound transitions to a liquid phase. |

| Boiling Point (Tb) | ~342.97 °C[2][3] | This value is a rough estimate and represents the temperature at which the liquid transitions to a gas at atmospheric pressure. |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | This property, representing the heat required to raise the temperature of the gaseous substance, is listed as a potential parameter but no value is provided in the searched literature.[7] |

| Enthalpy of Fusion (ΔHfus) | Data not available | This value, representing the energy required for the solid-to-liquid phase change, can be determined via Differential Scanning Calorimetry (DSC).[7][8] |

| Decomposition Temperature (Td) | Data not available | The temperature at which the compound chemically decomposes can be determined using Thermogravimetric Analysis (TGA).[9][10] |

Experimental Methodologies

The characterization of thermal properties is primarily conducted using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC is a fundamental technique used to measure changes in physical properties as a function of temperature.[11][12] It is particularly effective for determining melting points, glass transitions, and the enthalpy of transitions for organic compounds.[8][13]

Protocol for Determining Melting Point and Enthalpy of Fusion:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed into a DSC pan, which is then hermetically sealed.

-

Instrument Setup:

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.[14]

-

Data Analysis:

-

The resulting DSC thermogram plots heat flow against temperature.

-

An endothermic peak signifies the melting of the sample.

-

The onset temperature of this peak is typically reported as the melting point for pure organic compounds.[11]

-

The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus), which provides insight into the material's crystallinity.[11]

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][15] This technique is essential for determining the thermal stability and decomposition profile of a material.[10]

Protocol for Determining Thermal Stability and Decomposition:

-

Sample Preparation: A small amount of the this compound sample is weighed and placed into a TGA crucible (e.g., alumina).[9][16]

-

Instrument Setup:

-

The crucible is placed on a highly sensitive microbalance within the TGA furnace.[17]

-

The desired atmosphere is established, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.[9]

-

A dynamic temperature program is set, for example, heating from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled rate (e.g., 20 °C/min).[10]

-

-

Data Acquisition: The TGA instrument continuously records the mass of the sample as the temperature increases.[10]

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

A significant drop in mass indicates decomposition.

-

The temperature at which the maximum rate of mass loss occurs (the peak of the first derivative of the TGA curve) is often defined as the decomposition temperature.[10]

-

The final remaining mass at the end of the experiment provides the percentage of residue.[10]

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: Workflow for DSC Analysis.

Caption: Workflow for TGA Analysis.

References

- 1. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 85-55-2 [amp.chemicalbook.com]

- 3. This compound CAS#: 85-55-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 85-55-2 [chemicalbook.com]

- 6. This compound | 85-55-2 [amp.chemicalbook.com]

- 7. Benzoic acid, 2-(4-methylbenzoyl)- (CAS 85-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. m.youtube.com [m.youtube.com]

- 11. s4science.at [s4science.at]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. epfl.ch [epfl.ch]

- 17. etamu.edu [etamu.edu]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2-(4-Methylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzoyl)benzoic acid, a benzophenone (B1666685) derivative with the chemical formula C₁₅H₁₂O₃, is a compound of significant interest in various chemical and industrial fields. It serves as a crucial intermediate in the synthesis of dyes and has potential applications in the development of pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering valuable data and methodologies for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, benzene (B151609), and ether.[2][3]

Table 1: Summary of Quantitative Data for this compound

| Property | Theoretical Value | Experimental Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₃ | C₁₅H₁₂O₃ | [4] |

| Molecular Weight | 240.25 g/mol | 240.2540 g/mol | [4] |

| Melting Point | Not available | 137-139 °C, 146 °C, 180-182 °C | [2][5][6][7] |

| Boiling Point | Not available | 137-138 °C (likely decomposition) | [8] |

| Density | Not available | 1.1783 g/cm³ (rough estimate) | [6][9] |

| pKa | 3.33±0.36 (Predicted) | Not available | [10] |

| XLogP3 | 2.77 (Predicted) | Not available | [7] |

Note: The variation in the experimental melting point may be attributed to different crystalline forms (polymorphs) or the presence of impurities.

Structural and Spectroscopic Properties

The molecular structure of this compound features two benzene rings. In the monohydrate crystal form, these rings are oriented at a dihedral angle of 69.12 (3)°.[1][11]

Crystallographic Data (Monohydrate)

The monohydrate form of this compound (C₁₅H₁₂O₃·H₂O) crystallizes in a triclinic system.[1][11]

Table 2: Crystal Data and Structure Refinement for this compound Monohydrate

| Parameter | Value | Reference |

| Formula | C₁₅H₁₂O₃·H₂O | [1][11] |

| Molecular Weight | 258.26 g/mol | [1][11] |

| Crystal System | Triclinic | [1][11] |

| Space Group | P-1 | [11] |

| a | 7.5410 (15) Å | [1][11] |

| b | 8.7480 (17) Å | [1][11] |

| c | 10.728 (2) Å | [1][11] |

| α | 79.96 (3)° | [1][11] |

| β | 77.83 (3)° | [1][11] |

| γ | 85.63 (3)° | [1][11] |

| Volume | 680.6 (2) ų | [1][11] |

| Z | 2 | [1][11] |

Spectroscopic Data

While specific spectra are not publicly available in detail, the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data has been reported.[8][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.[8] For carboxylic acids, the acidic proton typically appears as a broad singlet in the 10-13 ppm region.[14][15][16][17]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, aromatic carbons, and the methyl carbon.[12] The carboxyl carbon typically resonates in the 165-185 ppm range.[3][15]

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1760 cm⁻¹.[3][17]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns.[4][18]

Theoretical Properties

Currently, there is a limited amount of published theoretical data specifically for this compound. Computational methods like Density Functional Theory (DFT) could be employed to predict its electronic structure, molecular orbitals, and spectroscopic properties, as has been done for similar molecules like 2-(4-methoxybenzoyl)benzoic acid.[2] Such theoretical calculations would provide valuable insights to complement experimental findings.

Experimental Protocols

Synthesis

General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay may be used, often with proton decoupling.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Data Acquisition: Record a background spectrum of a blank KBr pellet.[5] Then, place the sample pellet in the spectrometer and record the sample spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[2][19] The sample is vaporized by heating.[20]

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Biological Activity and Potential Applications

While specific signaling pathways for this compound have not been detailed in the available literature, benzoic acid derivatives, in general, have been studied for their biological activities. For instance, some derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and is implicated in aging and age-related diseases.

Given its structure as a benzophenone derivative, this compound holds potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Its utility as an intermediate in the synthesis of pharmaceuticals underscores its importance in drug discovery and development pipelines.[2]

Logical Relationship of Compound Application

Caption: Potential applications of this compound.

Conclusion

This technical guide has summarized the key theoretical and experimental properties of this compound based on currently available scientific literature. The provided data on its physicochemical, structural, and spectroscopic characteristics, along with generalized experimental protocols, offer a solid foundation for researchers and professionals. While there is a need for further computational studies to elucidate its theoretical properties and more specific investigations into its biological activities, this compound remains a compound with significant potential in both industrial and pharmaceutical applications.

References

- 1. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. echemi.com [echemi.com]

- 8. This compound(85-55-2) 1H NMR spectrum [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 11. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 13. This compound(85-55-2) IR Spectrum [chemicalbook.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 18. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 19. Electron ionization - Wikipedia [en.wikipedia.org]

- 20. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Methodological & Application

Application Notes and Protocols: 2-(4-Methylbenzoyl)benzoic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(4-Methylbenzoyl)benzoic acid as a key intermediate in the synthesis of pharmaceutically relevant compounds. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and biological signaling pathways are presented to support research and development in medicinal chemistry.

Introduction

This compound, a derivative of benzophenone, serves as a versatile building block in organic synthesis. Its structural features, comprising a benzoic acid moiety and a p-toluoyl group, allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. A significant application of this compound is in the synthesis of 2-methylanthraquinone (B1664562), a core structure found in various biologically active molecules, including those with potential as anticancer agents.

Application: Synthesis of 2-Methylanthraquinone

This compound is a direct precursor to 2-methylanthraquinone through an intramolecular cyclization reaction. This process, typically catalyzed by a strong dehydrating agent such as sulfuric acid, is a crucial step in accessing the anthraquinone (B42736) scaffold. 2-Methylanthraquinone and its derivatives have garnered interest in pharmaceutical research due to their potential as bioreductive alkylating agents and their ability to induce apoptosis in cancer cells.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-methylanthraquinone from this compound via intramolecular cyclization.

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Product | 2-Methylanthraquinone | [1] |

| Reaction Type | Intramolecular Cyclization / Dehydration | [1] |

| Catalyst / Reagent | Fuming Sulfuric Acid (20% SO₃) | [1] |

| Yield | 81-90% | [1] |

| Melting Point of Product | 173-173.5 °C (recrystallized) | [1] |

| Purity | Practically pure after initial workup | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylanthraquinone via Intramolecular Cyclization

This protocol is adapted from a well-established procedure for the intramolecular condensation of p-toluyl-o-benzoic acid.[1]

Materials:

-

This compound (p-toluyl-o-benzoic acid)

-

Fuming sulfuric acid (20% anhydride)

-

Cracked ice

-

Ammonia (B1221849) solution

-

Ethanol (B145695) (for recrystallization)

-

Animal charcoal (for recrystallization)

Equipment:

-

2-L flask with a calcium chloride tube

-

Steam bath

-

4-L beaker

-

Suction filter (Büchner funnel with a flannel cloth or a filtros plate)

-

Mechanical stirrer

Procedure:

-

Reaction Setup: In a 2-L flask protected by a calcium chloride tube, mix 157 g (0.65 mole) of this compound with 1400 g (725 cc.) of fuming sulfuric acid (20% anhydride).

-

Reaction: Heat the mixture on a steam bath for two hours with occasional shaking. The temperature can be maintained at 125–130°C to shorten the reaction time to one hour without affecting the yield.[1]

-

Quenching: After cooling, pour the clear, deep red solution onto cracked ice in a 4-L beaker.

-

Isolation of Crude Product: The 2-methylanthraquinone will separate as a solid. Digest the precipitate for twenty minutes by passing steam through the mixture. Filter the product by suction.

-

Washing: Wash the precipitate thoroughly with hot water.

-

Neutralization: Return the precipitate to the beaker and digest it with hot water to which a slight excess of ammonia has been added to neutralize any remaining acid.

-

Final Filtration and Drying: Filter the product again and dry it to a constant weight. The resulting β-methylanthraquinone should be a pale tan solid.

-

Purification (Optional): For higher purity, the product can be recrystallized from ethanol in the presence of animal charcoal to obtain long, silken, almost colorless needles.[1]

Visualizations

Experimental Workflow: Synthesis of 2-Methylanthraquinone

The following diagram illustrates the key steps in the synthesis of 2-methylanthraquinone from this compound.

Caption: Workflow for the synthesis of 2-methylanthraquinone.

Signaling Pathway: Apoptosis Induction by Anthraquinone Derivatives

Derivatives of 2-methylanthraquinone have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.

Caption: ROS/JNK-mediated apoptosis by anthraquinones.

References

Application Notes and Protocols: 2-(4-Methylbenzoyl)benzoic Acid as a Versatile Intermediate for High-Performance Dyes

Introduction

2-(4-Methylbenzoyl)benzoic acid (MBBA) is a key chemical intermediate, primarily utilized in the synthesis of a variety of high-performance dyes. Its unique benzophenone (B1666685) structure allows for the construction of complex chromophoric systems, leading to colorants with desirable properties such as high tinctorial strength, good lightfastness, and excellent washfastness. These attributes make dyes derived from MBBA suitable for demanding applications in the textile, plastics, and coatings industries. This document provides detailed application notes and experimental protocols for the synthesis of anthraquinone (B42736) and azo dyes using MBBA as a pivotal starting material.

Anthraquinone Dyes from this compound

The most prominent application of MBBA in dye synthesis is as a precursor to 2-methylanthraquinone (B1664562), a foundational building block for a wide range of disperse and vat dyes. The synthesis proceeds through an intramolecular cyclization of MBBA, followed by further functionalization to yield the desired dye molecules.

Synthesis Pathway Overview

The general pathway involves a two-step process:

-

Cyclization: this compound undergoes an acid-catalyzed intramolecular Friedel-Crafts acylation to form the tricyclic 2-methylanthraquinone core.

-

Functionalization: The 2-methylanthraquinone core is then chemically modified, for instance, through nitration and reduction to introduce amino groups. These amino derivatives are versatile intermediates for the synthesis of a variety of colored compounds. A subsequent bromination can be performed to introduce reactive sites for further dye elaboration.

Quantitative Data for Anthraquinone Synthesis

| Step | Product | Reagents | Conditions | Yield (%) | Reference |

| Cyclization | 2-Methylanthraquinone | Fuming Sulfuric Acid (20% SO₃) | 2 hours at 100-120°C | 81-90 | |

| Nitration | 1-Nitro-2-methylanthraquinone | Nitric Acid, Sulfuric Acid | - | - | [1] |

| Reduction | 1-Amino-2-methylanthraquinone | Sodium Sulfide or Sodium Dithionite | - | ~90 | [2] |

| Bromination | 1-Amino-4-bromo-2-methylanthraquinone | Bromine, Pyridine | 6 hours on a steam bath | 70-74 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylanthraquinone from this compound

-

Reaction Setup: In a flask equipped with a stirrer and a calcium chloride tube, add 157 g (0.65 mole) of this compound to 1400 g of fuming sulfuric acid (20% anhydride).

-

Reaction: Heat the mixture on a steam bath for two hours with occasional shaking. The solution will turn a deep red color.

-

Work-up: After cooling, pour the reaction mixture onto cracked ice in a beaker. The 2-methylanthraquinone will precipitate.

-

Purification: Digest the precipitate with steam for 20 minutes, then filter. Wash the precipitate with hot water, followed by a dilute ammonia (B1221849) solution, and then again with hot water until the filtrate is neutral.

-

Drying: Dry the product to a constant weight. The resulting 2-methylanthraquinone is a pale tan solid.

Protocol 2: Synthesis of 1-Amino-2-methylanthraquinone

-

Reaction Mixture: Heat a mixture of 53 parts of 1-nitro-2-methylanthraquinone, 0.6 parts of 2,3-dichloro-1,4-naphthoquinone, 300 parts by volume of ethanol, and 150 parts by volume of 50% aqueous sodium hydroxide (B78521) solution to 78-80°C.[2]

-

Reduction: Add 37% aqueous formaldehyde (B43269) solution dropwise to the heated solution. The addition rate should be controlled by monitoring the redox potential. This addition typically takes 1.5 to 2 hours.[2]

-

Precipitation and Isolation: After the reaction is complete, add water to fully precipitate the 1-amino-2-methylanthraquinone.[2]

-

Purification: Isolate the precipitate by filtration, wash it with water, and dry it in a vacuum oven at 80°C.[2]

Protocol 3: Synthesis of Disperse Red 60 (Illustrative)

Note: The direct synthesis of Disperse Red 60 from 1-amino-2-methylanthraquinone is not explicitly detailed in the search results. The following is a general procedure for a similar transformation starting from a brominated hydroxyanthraquinone.

-

Dehydration: Heat a mixture of phenol (B47542) and potassium carbonate to 130–155°C, potentially under reduced pressure, to ensure an anhydrous system.[4]

-

Condensation: Introduce the dried 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) intermediate into the anhydrous mixture. Raise the temperature to 150–158°C and maintain for 2–3 hours.[4]

-

Work-up and Purification: The crude product is isolated and purified to yield Disperse Red 60.[4]

Azo Dyes from this compound Derivatives

While the primary route for dye synthesis from MBBA is through anthraquinones, it is also a potential precursor for azo dyes. This pathway requires the introduction of an amino group onto the MBBA structure, which can then be diazotized and coupled with various aromatic compounds to produce a range of colors.

Proposed Synthesis Pathway

-

Nitration: this compound is nitrated to introduce a nitro group onto one of the aromatic rings.

-

Reduction: The nitro group is then reduced to a primary amine, yielding an amino-2-(4-methylbenzoyl)benzoic acid derivative.

-

Diazotization: The amino derivative is treated with nitrous acid at low temperatures to form a diazonium salt.

-

Azo Coupling: The diazonium salt is reacted with a suitable coupling component (e.g., a phenol or naphthol) to form the final azo dye.

Experimental Protocols

Protocol 4: General Procedure for Nitration of a Benzoic Acid Derivative (Illustrative)

Note: A specific protocol for the nitration of this compound was not found. This is a general procedure for a similar compound.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice/water/salt bath to 0°C or below.[5]

-

Reaction Mixture: In a separate beaker, cool concentrated sulfuric acid to 0°C or below. Slowly add the dry this compound to the sulfuric acid, maintaining the temperature below 5°C.[5]

-

Nitration: Slowly add the cold nitrating mixture to the reaction mixture, ensuring the temperature does not exceed 5°C.[5]

-

Work-up: After the reaction is complete, pour the mixture onto crushed ice. The nitrated product will precipitate and can be collected by filtration.

Protocol 5: General Procedure for the Synthesis of Azo Dyes

-

Diazotization: Dissolve the amino-2-(4-methylbenzoyl)benzoic acid derivative (1 equivalent) in an acidic solution (e.g., HCl in water). Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (B80452) (1 equivalent) dropwise, maintaining the temperature below 5°C.[6]

-

Coupling: In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 1 equivalent) in an alkaline solution (e.g., NaOH in water) and cool to 0-5°C.[7]

-

Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. The azo dye will precipitate.[7]

-

Isolation and Purification: Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry. The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Properties of Derived Dyes

The properties of the dyes synthesized from MBBA derivatives depend on the final molecular structure.

Anthraquinone Dyes:

-

Disperse Dyes: These dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[8] They generally exhibit good to excellent lightfastness and washfastness.[9] The color of anthraquinone disperse dyes can range from red to blue.[10]

-

Vat Dyes: These are water-insoluble dyes that are applied in a reduced, soluble "leuco" form.[11] After application to the fiber, they are oxidized back to their insoluble form, resulting in excellent wash and light fastness.[11] Vat Green 1 is an example of a vat dye derived from an anthraquinone structure.[3]

Azo Dyes:

-

Azo dyes are characterized by the -N=N- chromophore and are known for their high tinctorial strength and wide range of colors. The properties of azo dyes derived from MBBA would depend on the specific coupling component used.

Table of Dye Properties (Illustrative)